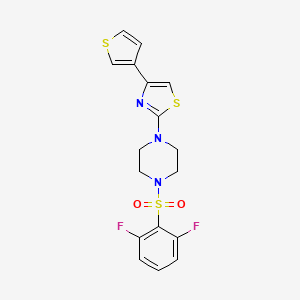

2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole

Beschreibung

This compound features a thiazole core substituted at the 2-position with a 4-((2,6-difluorophenyl)sulfonyl)piperazine group and at the 4-position with a thiophen-3-yl moiety. The sulfonyl-piperazine moiety enhances solubility and hydrogen-bonding capacity, while the thiophene contributes aromaticity and moderate lipophilicity. Potential applications include kinase inhibition or antimicrobial activity, though specific biological data remain unexplored in the provided evidence.

Eigenschaften

IUPAC Name |

2-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]-4-thiophen-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2S3/c18-13-2-1-3-14(19)16(13)27(23,24)22-7-5-21(6-8-22)17-20-15(11-26-17)12-4-9-25-10-12/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPSNBNDIUVNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)S(=O)(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

Addition of the Difluorophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with 2,6-difluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: Potential use in the development of advanced materials due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-(4-((2,6-Difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole involves its interaction with specific molecular targets:

Molecular Targets: It may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs).

Pathways Involved: The compound can modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or neuroprotective actions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Core Structure : The target compound shares a thiazole core with analogs but diverges from ’s triazol-3-one core, suggesting differing biological targets.

- Substituents : The sulfonyl-piperazine group in the target compound contrasts with the pyrazole-triazole systems in and the dioxolane-triazole groups in . These differences impact electronic properties and solubility.

- Crystallinity : compounds exhibit high crystallinity due to planar conformations, whereas the target compound’s perpendicular groups may reduce crystal stability but enhance solubility .

Contradictions and Limitations

- Structural Planarity: emphasizes planarity for crystallinity, but the target compound’s non-planar groups may challenge crystallization despite similar synthesis routes .

- compounds are pharmacopeial standards, implying validated efficacy, but their structural complexity complicates extrapolation .

Biologische Aktivität

The compound 2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring linked to a piperazine moiety, which is further substituted with a difluorophenylsulfonyl group and a thiophenyl group. The molecular formula is with a molecular weight of approximately 437.50 g/mol.

Synthesis Methodology

The synthesis typically involves:

- Formation of the Thiazole Ring : Utilizing thioketones and appropriate amines.

- Piperazine Substitution : Introducing the sulfonyl group via nucleophilic substitution reactions.

- Final Coupling : Completing the structure through coupling reactions with thiophenes.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

Acetylcholinesterase Inhibition

A study evaluating the acetylcholinesterase (AChE) inhibitory activity of similar thiazole derivatives found that compounds with structural similarities to our target compound exhibited promising AChE inhibition, suggesting potential for Alzheimer's disease treatment.

- IC50 Values : The most potent inhibitors had IC50 values around 100 nM, indicating strong binding affinity to the enzyme.

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds similar to this thiazole derivative have shown to inhibit AChE by binding to the active site, preventing substrate hydrolysis.

- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing synaptic transmission.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several thiazole derivatives and tested their antimicrobial efficacy. The compound demonstrated significant activity against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective properties, derivatives similar to this compound were assessed for their effects on neuronal cell lines exposed to neurotoxic agents. Results indicated that these compounds could reduce cell death and oxidative stress markers significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.